

The Heterobifunctional Nature of KT-333: A Technical Overview

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Compound of Interest

Compound Name: *KT-333 ammonium*

Cat. No.: *B15614171*

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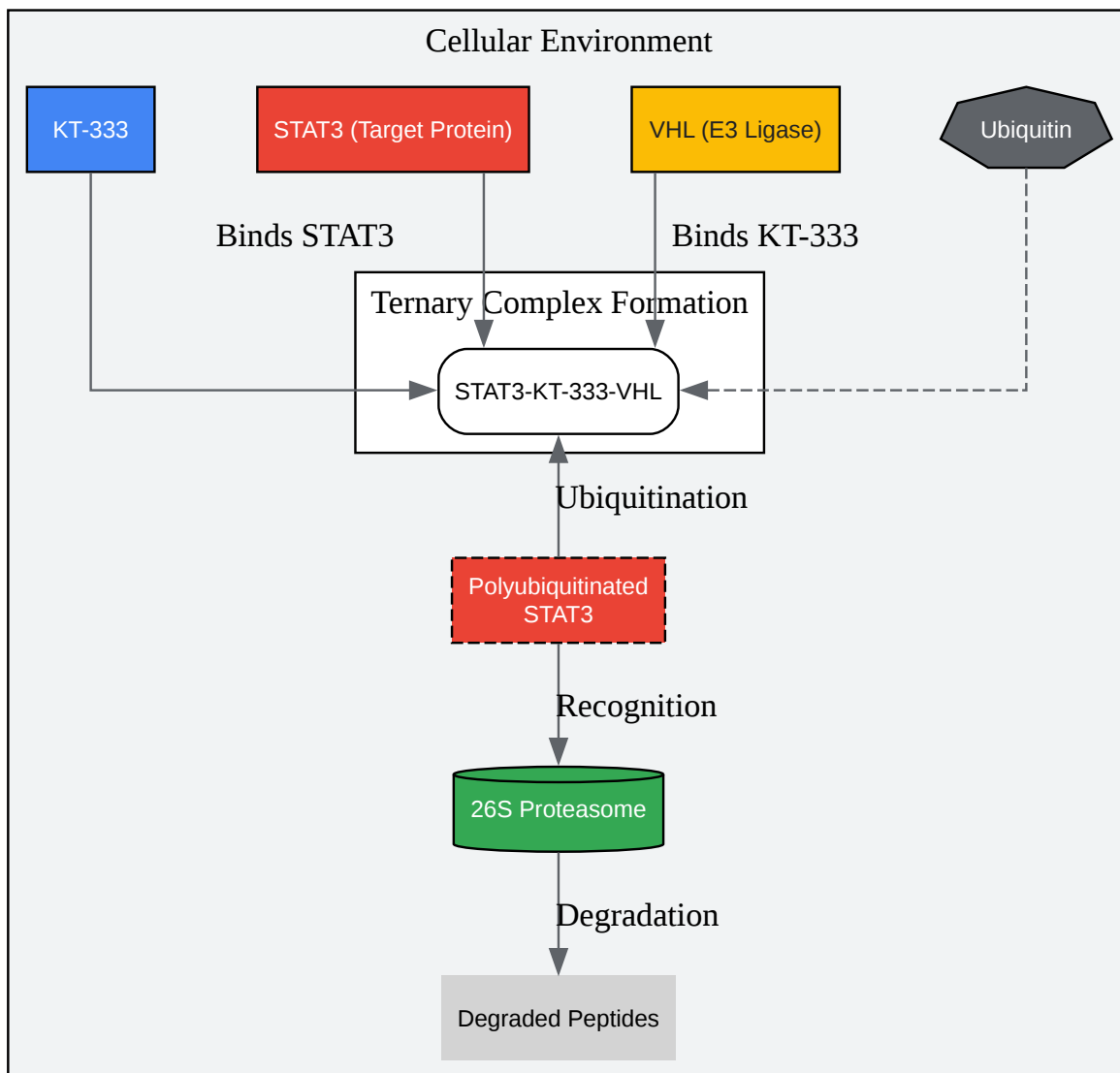
KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a transcription factor often constitutively activated in a wide array of human cancers, STAT3 has long been considered a high-priority but "undruggable" target.[3] KT-333 represents a novel therapeutic modality that leverages the cell's own protein disposal machinery to eliminate STAT3, thereby inhibiting tumor cell proliferation, survival, and metastasis.[4] This technical guide provides an in-depth look at the core mechanisms, quantitative data, and experimental methodologies underlying the function of KT-333.

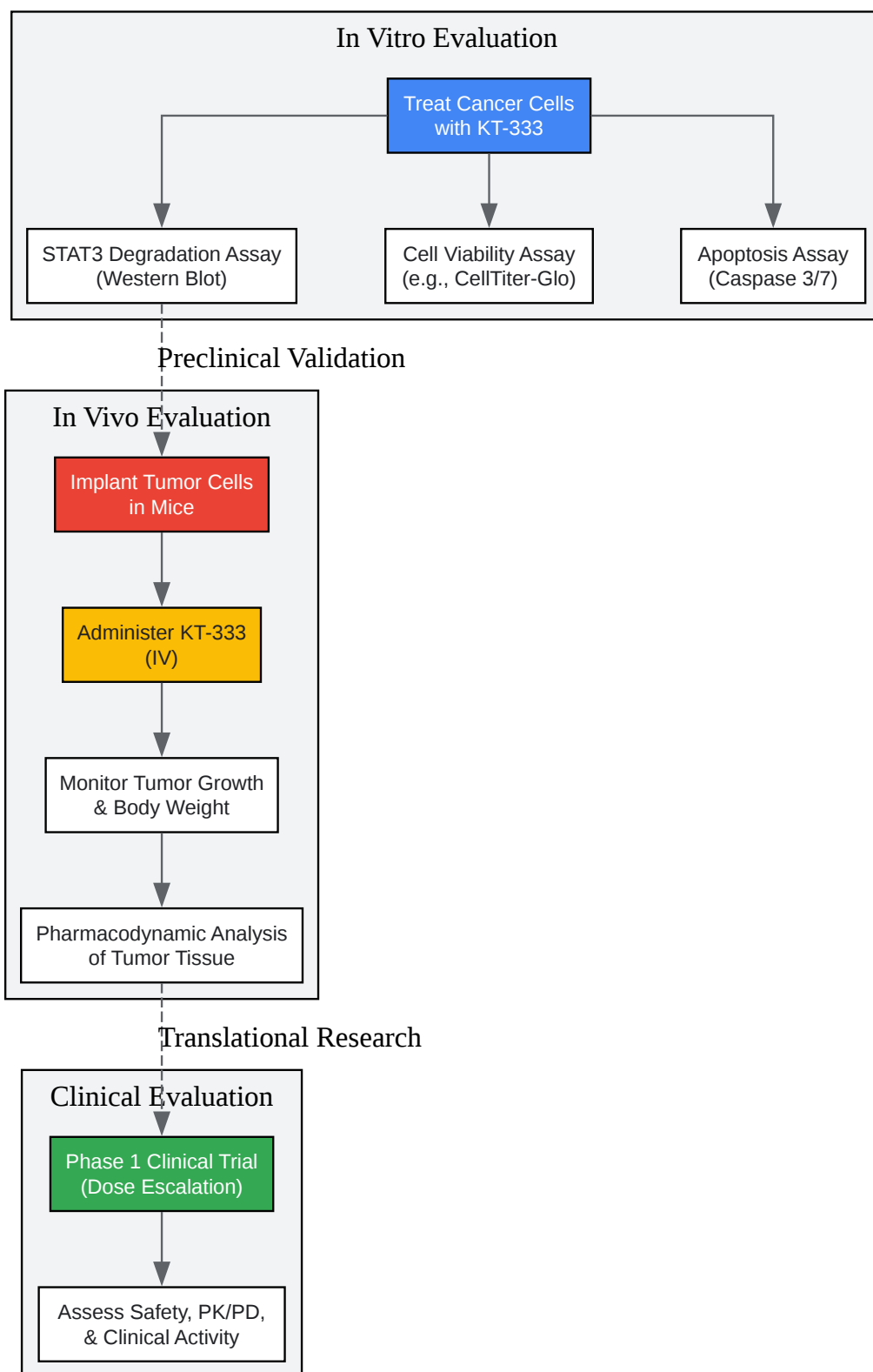
Core Mechanism of Action: Targeted Protein Degradation

KT-333 operates as a heterobifunctional degrader, physically linking the STAT3 protein to an E3 ubiquitin ligase.[2] This is achieved through its distinct molecular components: one moiety binds selectively to the STAT3 protein, while the other binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a stable ternary complex (STAT3-KT-333-VHL).[5]

Once this complex is formed, the E3 ligase tags STAT3 with ubiquitin molecules. This polyubiquitination marks STAT3 for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein catabolism.[4] The degradation of STAT3

prevents its activation and downstream signaling, which is crucial for the proliferation and survival of many cancer cells.[4] Structural analysis has shown that KT-333 is optimally paired with VHL, which contributes to its potent and selective degradation of STAT3.[5]





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